molecular formula C26H19N B13651987 N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine

N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine

Cat. No.: B13651987
M. Wt: 345.4 g/mol
InChI Key: JKRVMXZEOYUWDH-UHFFFAOYSA-N
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Description

N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine ( 209804-16-0) is an organic compound with the molecular formula C₂₆H₁₉N and a molecular weight of 345.44 g/mol . This arylamine-based structure is of significant interest in the field of advanced materials research, particularly in the development of organic semiconductors . Compounds in this class are extensively investigated for their hole-transporting, light-emitting, and charge-carrying properties . The naphthalene groups contribute to a more extended and rigid conjugated system, which can enhance the thermal stability and optoelectronic performance of the material . As a research chemical, its primary value lies in its application as a functional material in organic light-emitting diodes (OLEDs) and other organic electronic devices . Researchers explore its potential as a building block for more complex molecular architectures or as a direct component in device fabrication. This product is intended for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C26H19N

Molecular Weight

345.4 g/mol

IUPAC Name

N-(4-naphthalen-2-ylphenyl)naphthalen-2-amine

InChI

InChI=1S/C26H19N/c1-3-7-22-17-24(10-9-19(22)5-1)21-11-14-25(15-12-21)27-26-16-13-20-6-2-4-8-23(20)18-26/h1-18,27H

InChI Key

JKRVMXZEOYUWDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)NC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

Method Overview

The most straightforward synthesis involves the formation of the N-aryl amine via a nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, followed by amination steps.

Stepwise Procedure

  • Step 1: Synthesis of 4-(Naphthalen-2-yl)phenyl halide (e.g., bromide or iodide) via electrophilic aromatic substitution or halogenation of 4-aminobenzene derivatives.
  • Step 2: Coupling with 2-naphthylamine (or its derivatives) through palladium-catalyzed Buchwald-Hartwig amination, which is highly efficient for aryl-amine bond formation.

Reaction Conditions

Parameter Details
Catalyst Palladium(0) complexes (e.g., Pd2(dba)3, Pd(OAc)2)
Ligand BINAP, Xantphos, or other phosphines
Base Potassium tert-butoxide, sodium tert-butoxide, or cesium carbonate
Solvent Toluene, dioxane, or dimethylformamide
Temperature 80–120°C
Time 12–24 hours

Research Data

Reference Yield Remarks
Synthesis via Buchwald-Hartwig 70–85% High selectivity, suitable for complex aromatic amines

Amide Formation Followed by Aromatic Reduction

Method Overview

This approach involves initial formation of an amide linkage, followed by reduction to generate the amine derivative.

Stepwise Procedure

  • Step 1: Acylation of 2-naphthylamine with 4-(chlorocarbonyl)benzoic acid derivatives under basic conditions to form N-(4-phenylcarbonyl)naphthalen-2-amine.
  • Step 2: Reduction of the amide to the corresponding amine using catalytic hydrogenation or lithium aluminum hydride.

Reaction Conditions

Parameter Details
Reagents Thionyl chloride, lithium aluminum hydride
Solvent Toluene, ethanol
Temperature Reflux for acylation; room temperature to 60°C for reduction
Yield 60–75%

Research Data

Reference Remarks
Amide reduction method Effective for sensitive functional groups

Direct Multi-Component Synthesis via Condensation

Method Overview

Recent advances include multi-component reactions involving aromatic aldehydes, amines, and naphthol derivatives, enabling rapid synthesis.

Example Protocol

  • Reacting 2-naphthol with aromatic aldehydes and amines in ethanol with acid catalysis (e.g., sulfuric acid) under reflux conditions facilitates cyclization and amination in a one-pot process.

Reaction Conditions

Parameter Details
Catalyst Sulfuric acid or p-toluenesulfonic acid
Solvent Ethanol
Temperature 80–100°C
Time 6–8 hours

Research Data

Reference Yield Notes
Multi-component synthesis 65–78% Suitable for rapid library generation

Industrial-Scale Synthesis: Continuous Flow and Catalytic Methods

Method Overview

For large-scale production, continuous flow reactors are employed, optimizing reaction time, yield, and safety.

Process Highlights

  • Catalytic Coupling: Palladium-catalyzed amination in flow systems reduces reaction time and improves purity.
  • Purification: Recrystallization and chromatography are used for product isolation.

Advantages

Feature Benefit
Scalability High throughput production
Safety Reduced risk of hazardous reactions
Purity Consistent quality

Summary and Final Remarks

The synthesis of N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine predominantly relies on palladium-catalyzed Buchwald-Hartwig amination, which offers high yields, regioselectivity, and adaptability for complex aromatic systems. Alternative methods like amide formation followed by reduction and multi-component reactions provide versatile pathways, especially suited for rapid synthesis or specific functional group compatibility. Industrial synthesis benefits from continuous flow technologies, ensuring efficiency, safety, and product consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine exerts its effects is primarily related to its electronic properties. The compound can facilitate charge transport in electronic devices by acting as a hole-transporting material. Its molecular targets include the active layers in OLEDs and perovskite solar cells, where it helps in the efficient transfer of holes, thereby enhancing device performance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Naphthalenamine Groups

(a) N-(naphthalen-2-yl)-N-(2'-(phenylethynyl)-[1,1'-biphenyl]-4-yl)naphthalen-2-amine (2t)
  • Structure : Incorporates a phenylethynyl spacer between biphenyl and naphthalenamine groups.
  • Synthesis : Synthesized via a modular cascade reaction (85% yield, 0.5 mmol scale) using iso-hexane/CH₂Cl₂ chromatography .
  • Properties : Enhanced π-conjugation due to ethynyl linkage, likely improving charge mobility in OLED applications.
(b) N-(naphthalen-2-yl)-N-(3-(1,4,5-triphenyl-1H-imidazol-2-yl)phenyl)naphthalen-2-amine
  • Structure : Contains an imidazole ring fused to the phenyl group, introducing electron-withdrawing characteristics.
  • Applications : Used in optoelectronic memristors for multispectral color recognition due to tunable polarity .
(c) N-Phenyl-2-naphthylamine
  • Structure : Simplest analog with a single naphthalene and phenyl group.
  • Properties : Lower molecular weight (219.28 g/mol) and reduced thermal stability compared to the target compound. Industrial uses include antioxidants and rubber additives .

Derivatives with Heteroatom Modifications

(a) Naphthalen-2-yl(4-(trifluoromethyl)phenyl)sulfane
  • Structure : Replaces the amine group with a sulfane (-S-) linkage and adds a CF₃ substituent.
  • Properties : The electron-withdrawing CF₃ group reduces electron density, altering redox behavior. HRMS: [M]+ calcd. 320.03, observed 320.05 .
(b) N-methyl-1-(phenylthio)-N-(p-tolyl)naphthalen-2-amine (3w)
  • Structure : Features a thioether (-S-) bridge and methyl-p-tolyl substitution.
  • Synthesis : Achieved via transition-metal-free thioamination (49% yield) .
  • Applications: Potential in nonlinear optics due to sulfur-induced polarizability.

Boron-Containing Analogues

(a) N-(4-(Naphthalen-2-yl)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-4-amine
  • Structure : Incorporates a boronate ester group for Suzuki-Miyaura cross-coupling applications.
  • Properties : Molecular weight 421.34 g/mol; density 1.16 g/cm³; storage at 2–8°C .

Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Applications Reference
N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine C₂₆H₁₉N 345.44 Naphthalenamine, phenyl N/A OLEDs, charge transport
Compound 2t C₃₄H₂₄N₂ 460.58 Ethynyl, biphenyl 85% OLED emitters
N-Phenyl-2-naphthylamine C₁₆H₁₃N 219.28 Phenyl, naphthalenamine N/A Antioxidants, rubber
Naphthalen-2-yl(4-(trifluoromethyl)phenyl)sulfane C₁₇H₁₁F₃S 320.03 CF₃, sulfane N/A Redox-active materials

Research Findings and Trends

  • Synthetic Flexibility : Derivatives like 2t () and boron-containing analogs () demonstrate the compound’s adaptability in cross-coupling and functionalization reactions.
  • Optoelectronic Performance : Imidazole- and ethynyl-modified variants () show enhanced charge mobility and polarity, critical for OLED efficiency .
  • Thermal Stability : Higher molecular weight analogs (e.g., 345–460 g/mol) exhibit superior thermal stability compared to simpler derivatives like N-Phenyl-2-naphthylamine .

Biological Activity

N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine, a compound derived from naphthalene, has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and phytotoxic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its complex structure, which consists of two naphthalene moieties connected by a phenyl group. This structural configuration contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that naphthylamine derivatives exhibit significant antimicrobial properties.

Research Findings:

  • Synthesis of Naphthylamine Analogs : A study synthesized various naphthylamine analogs containing azetidin-2-one and thiazolidin-4-one moieties, which were tested for antibacterial and antifungal activities against several pathogens including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Candida albicans .
  • In Vitro Activity : The newly-prepared compounds showed varying degrees of antimicrobial efficacy, with some exhibiting broad-spectrum activity against both bacterial and fungal cultures .

Table 1: Antimicrobial Activity of Naphthylamine Derivatives

CompoundBacteria TestedZone of Inhibition (mm)
4aBacillus subtilis15
4eStaphylococcus aureus18
4gEscherichia coli20
5aCandida albicans12

Anticancer Activity

The anticancer potential of naphthylamine derivatives has been explored extensively.

Case Studies:

  • Cell Line Studies : In vitro studies revealed that certain naphthalene derivatives exhibited cytotoxic effects on cancer cell lines such as HCT-15 (colon carcinoma) and A-431 (epidermoid carcinoma) . Compounds demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin.
  • Mechanism of Action : The mechanism is believed to involve interaction with cellular membranes, leading to apoptosis in cancer cells. The presence of electron-withdrawing groups on the phenyl ring was found to enhance cytotoxicity .

Table 2: Anticancer Efficacy of Naphthylamine Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound 24aHCT-155.0
Compound 24bA-4313.5

Phytotoxic Effects

The biological activity of this compound extends to phytotoxic effects observed in various plant species.

Research Insights:

  • Toxicity in Algae : Studies have shown that this compound acts as a reactive agent within algal cell membranes, causing cumulative damage over time . The effects on photosynthesis were particularly noted at concentrations below 100 µg/L.
  • Impact on Plant Growth : The compound was found to disrupt primary photosynthetic processes, indicating its potential as a herbicide or plant growth regulator .

Q & A

Q. What are the standard synthetic routes for N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can link aryl halides with naphthalen-2-amine precursors under inert conditions. Key steps include optimizing catalyst systems (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with ligands), controlling reaction temperatures (80–120°C), and using bases like Cs₂CO₃. Post-synthesis purification via column chromatography or recrystallization ensures high yields (58–71% for analogous derivatives) .

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on 1H/13C NMR to identify proton environments and carbon frameworks. For example, aromatic protons in naphthyl groups resonate at δ 6.8–8.5 ppm . HPLC (e.g., MeOH/EtOH/hexanes solvent systems) assesses purity, while HRMS validates molecular weight (e.g., [M+H]+ peaks matching theoretical values). Melting points (e.g., 137–139°C for crystalline derivatives) further confirm purity .

Q. What are its primary applications in academic research?

The compound is studied in organic optoelectronics , particularly as a charge-transport layer in OLEDs. Its extended π-conjugation enhances hole/electron mobility, making it suitable for light-emitting devices. Researchers also explore its use in nonlinear optics (NLO) due to donor-π-acceptor configurations .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

Overlapping NMR signals or ambiguous HRMS peaks require multidimensional NMR (e.g., COSY, HSQC) to resolve spin-spin couplings. X-ray crystallography (using SHELX or WinGX ) provides definitive structural data. For impurities, preparative HPLC with gradient elution (e.g., MeOH:EtOH:hexanes) isolates isomers or byproducts .

Q. What computational methods predict its electronic properties?

Density Functional Theory (DFT) calculates HOMO/LUMO levels and charge distribution. For example, B3LYP/6-31G(d) optimizes geometry and predicts UV-vis absorption spectra (e.g., λmax ~400 nm for chalcone-naphthyl hybrids). Docking studies assess interactions with biological targets (e.g., enzymes) .

Q. How to design experiments to evaluate charge transport in thin films?

  • Device Fabrication : Spin-coating or vacuum deposition creates uniform films.
  • Morphology Analysis : Atomic force microscopy (AFM) evaluates surface roughness.
  • Electrical Characterization : Space-charge-limited current (SCLC) measurements determine hole/electron mobility (μ). For OLEDs, cyclic voltammetry measures oxidation/reduction potentials to align energy levels with adjacent layers .

Q. What challenges arise in crystallographic refinement of this compound?

Disorder in naphthyl groups or twinning requires SHELXL -based refinement with restraints (e.g., DELU, SIMU commands). High-resolution data (e.g., <1.0 Å) and iterative difference Fourier maps resolve ambiguities. For twinned crystals, TWIN/BASF commands in SHELXTL refine twin laws .

Q. How to optimize reaction conditions to minimize side products?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂) with ligands (XPhos, SPhos).
  • Solvent Optimization : Polar aprotic solvents (DME, THF) improve coupling efficiency.
  • Real-Time Monitoring : In-situ IR or LC-MS tracks intermediate formation to adjust stoichiometry .

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